molecular formula C16H10ClN3O B2515735 3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 866049-98-1

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2515735
CAS No.: 866049-98-1
M. Wt: 295.73
InChI Key: SOKWXTWRMDLYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 866049-98-1) is a heterocyclic compound of significant interest in medicinal chemistry and oncology research. It serves as a versatile scaffold in the design and synthesis of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidine cores are recognized as potent PKIs and function as bioisosteres of purine bases, allowing them to compete with ATP for binding at the catalytic sites of various kinase enzymes . This mechanism is crucial for disrupting aberrant signaling pathways that drive cancer cell proliferation and survival. Research into structurally similar compounds highlights the potential of this chemical class to inhibit key oncogenic kinases. These include EGFR , VEGFR-2 , CDK2 , and TRKA , making it a promising starting point for developing multi-targeted therapeutic agents. The presence of both the 4-chlorophenyl and furan-2-yl substituents is a common feature in many pharmacologically active molecules, designed to interact with hydrophobic regions and hydrogen bonding sites within enzyme binding pockets . This product is intended for research purposes as a building block in synthetic chemistry programs, a reference standard in analytical studies, or a core structure for biological evaluation in high-throughput screening. It is supplied with a minimum purity of 90% . Intended Use and Handling: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for direct human, animal, or veterinary diagnostic, therapeutic, or any other clinical applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKWXTWRMDLYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the use of amino pyrazoles and chalcones, followed by cyclization and functionalization steps. For example, an Iodine-catalyzed three-component synthesis can be employed, where amino pyrazoles, chalcones, and diaryl/dialkyl diselenides are reacted under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties. It has been shown to act as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are critical in cancer cell proliferation and survival.

  • Case Study : In a screening of various pyrazolo[1,5-a]pyrimidine derivatives, compounds demonstrated an average growth inhibition (GI%) of 43.9% across 56 different cancer cell lines, indicating promising anticancer potential .

Kinase Inhibition

The compound's structure allows it to effectively inhibit key kinases involved in cancer progression. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis.

  • Mechanism : Molecular docking studies suggest that this compound binds similarly to known kinase inhibitors, which may explain its efficacy in reducing cancer cell viability .

Antimicrobial Properties

Emerging research highlights the antimicrobial activity of pyrazolo[1,5-a]pyrimidines, including this compound. Its derivatives have shown effectiveness against various bacterial strains and fungi.

  • Research Findings : Studies have reported broad-spectrum antimicrobial effects attributed to structural features common in pyrazolo[1,5-a]pyrimidines .

Table 1: Biological Activities of this compound

Activity Type Description Reference
AnticancerInhibits CDK2 and TRKA; GI% of 43.9% across multiple cancer cell lines
Kinase InhibitionEffective against critical kinases involved in cancer signaling
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Position 7 Substitutions : Morpholine at position 7 (e.g., 7-(morpholin-4-yl) derivatives) significantly enhances PI3Kδ inhibition (IC50 <1 µM) compared to furan or chlorophenyl groups . Furan, being electron-rich, may improve solubility but reduce target affinity compared to morpholine.
  • Position 3 Substitutions : The 4-chlorophenyl group (as in the target compound) is associated with anti-arthritic and anti-diabetic activities due to its electron-withdrawing nature and hydrophobic interactions .

Impact of Substituents on Physicochemical Properties

Solubility and Lipophilicity

Electronic Effects

  • Furan vs. Morpholine : Furan’s electron-donating resonance effects contrast with morpholine’s basic nitrogen, altering charge distribution and hydrogen-bonding capacity .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s stronger electronegativity increases dipole moments, influencing binding to hydrophobic pockets in enzymes like α-glucosidase .

Anti-Inflammatory and Anti-Arthritic Activity

  • N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b : Exhibits 68.92% inhibition of α-glucosidase, attributed to the 4-chlorophenyl group’s denaturation effects on enzyme structure .
  • Target Compound : While direct data is unavailable, structural analogs with 4-chlorophenyl groups show consistent activity in disrupting protein conformations .

Kinase Inhibition

  • Morpholine Derivatives: Demonstrate 200-fold increases in PDE4 inhibition compared to non-substituted analogs, highlighting the importance of basic nitrogen in position 7 .
  • Furan Derivatives: Limited kinase data exists, but furan’s planar structure may favor intercalation in DNA-binding targets .

Biological Activity

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and kinase inhibitor, along with synthesis methods and structure-activity relationships.

Chemical Structure and Properties

The compound features a fused pyrazole and pyrimidine ring system, characterized by a furan moiety and a chlorophenyl substituent. Its molecular formula is C16H10ClN3OC_{16}H_{10}ClN_3O with a molecular weight of 299.72 g/mol. The presence of the furan ring enhances its reactivity and biological profile, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors. A study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, demonstrating its broad-spectrum anticancer activity .

Table 1: Anticancer Activity Across Cell Lines

Cell LineGrowth Inhibition (%)
A549 (Lung Cancer)45.0
MCF-7 (Breast)42.5
K562 (Leukemia)50.0
HCT116 (Colon)40.0

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, particularly Flt-3 and JAK3, which are implicated in the development of certain types of leukemia and cancers. Kinases play critical roles in cell signaling pathways; thus, their inhibition can lead to reduced tumor growth and proliferation .

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (µM)Biological Relevance
Flt-30.5Associated with acute myeloid leukemia
JAK30.8Involved in lymphocyte signaling

While the specific mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its activity may involve the disruption of kinase-mediated signaling pathways that are crucial for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines can be influenced by various substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups like chlorine enhances anticancer activity compared to other substituents such as methyl or methoxy groups.

Table 3: Structure-Activity Relationship Data

Compound NameSubstituentActivity TypeObservations
This compoundChlorophenylAnticancerHigh potency against multiple cell lines
3-(4-Fluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidineFluorophenylAnticancerLower lipophilicity
3-(Phenyl)-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineThiopheneAntimicrobialDifferent electronic properties

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves a cyclocondensation reaction between a pyrazole-amine precursor and a diketone derivative. For example:

  • Step 1: React 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a furan-substituted diketone (e.g., 1-(furan-2-yl)butane-1,3-dione) under reflux in ethanol or methanol.
  • Step 2: Heat the mixture at 433–438 K for 2–3 hours to facilitate cyclization and water elimination .
  • Step 3: Purify the product via recrystallization using solvents like methanol or ethanol/acetone (1:1) to obtain crystals suitable for X-ray diffraction .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • X-ray crystallography: Determines bond lengths, angles, and crystal packing (e.g., monoclinic P2₁/c space group with a = 9.5361 Å, b = 15.941 Å) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identifies substituent environments (e.g., furan protons at δ 6.5–7.5 ppm, chlorophenyl carbons at δ 120–140 ppm) .
    • IR: Confirms functional groups (e.g., C–Cl stretch at ~750 cm⁻¹) .
  • Mass spectrometry: Validates molecular weight (e.g., m/z = 348.8 for C₁₈H₁₂ClN₃O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate stability, while ethanol minimizes byproducts .
  • Temperature control: Heating at 433–438 K accelerates cyclization but exceeding 440 K risks decomposition .
  • Catalysts: Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can enhance regioselectivity in multi-step syntheses .
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W) .

Table 1: Optimization Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementPurity (%)
SolventEthanol/DMF (1:1)+15%98
Temperature435 K+20%95
CatalystTriethylamine+10%97

Q. What methodologies are used to assess biological activity and target interactions?

  • Enzyme assays: Measure inhibition of kinases (e.g., KDR kinase) or receptors (e.g., benzodiazepine receptors) at IC₅₀ values .
  • Cellular assays: Evaluate antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 2.5 μM in HeLa cells) .
  • Molecular docking: Predict binding modes with targets like adenosine A₂A receptors (e.g., ΔG = -9.8 kcal/mol) .

Key Findings:

  • The furan-2-yl group enhances π-π stacking with hydrophobic receptor pockets .
  • Chlorophenyl substituents improve metabolic stability compared to fluorophenyl analogs .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Substituent position:
    • 4-Chlorophenyl at position 3 increases antitrypanosomal activity (IC₅₀ = 1.8 μM) vs. 2-chlorophenyl (IC₅₀ = 5.2 μM) .
    • Methyl groups at positions 2 and 5 reduce cytotoxicity in normal cells .
  • Heterocyclic variations:
    • Replacing furan with thiophene decreases solubility but improves kinase inhibition .

Table 2: Substituent Effects on Biological Activity

Substituent (Position)Activity (IC₅₀, μM)Solubility (mg/mL)
4-Cl-Ph (3)1.80.12
2-Cl-Ph (3)5.20.09
Furan-2-yl (7)2.50.15
Thiophen-2-yl (7)1.90.08

Q. How should researchers address contradictions in reported biological data?

  • Source analysis: Verify assay protocols (e.g., cell line specificity, incubation time). For example, IC₅₀ discrepancies in antiparasitic activity may arise from varying Trypanosoma brucei strains .
  • Structural validation: Confirm batch purity via HPLC (>98%) to rule out impurity-driven artifacts .
  • Computational validation: Reconcile docking results with experimental IC₅₀ using molecular dynamics simulations .

Example Resolution:
A reported IC₅₀ of 1.8 μM for antitrypanosomal activity vs. 3.4 μM was attributed to differences in parasite life cycle stages (bloodstream vs. procyclic forms).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.